Enabling Selective CHK1 Inhibition: Metabolic Stability Advantage Over SCH900776
In the synthesis of the CHK1 inhibitor MU380, 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole serves as the critical intermediate that installs the N-trifluoromethylpyrazole pharmacophore [1]. The resulting clinical candidate MU380 showed complete resistance to metabolic N-dealkylation in vivo, while its comparator SCH900776 (which contains a conventional N-methylpyrazole) underwent extensive N-dealkylation to a 40-fold less selective metabolite [2]. In an A2780 xenograft mouse model, MU380 in combination with gemcitabine caused significantly higher accumulation of DNA damage than the SCH900776-gemcitabine combination, leading to enhanced tumor cell death [2].
| Evidence Dimension | In vivo metabolic stability and downstream efficacy |
|---|---|
| Target Compound Data | MU380 (derived from target compound): 0% N-dealkylation; enhanced DNA damage in A2780 xenograft model |
| Comparator Or Baseline | SCH900776: undergoes extensive N-dealkylation to a 40-fold less selective metabolite; lower DNA damage accumulation |
| Quantified Difference | Complete resistance to N-dealkylation vs. extensive metabolism; enhanced DNA damage accumulation in vivo |
| Conditions | A2780 xenograft mouse model, combination with gemcitabine |
Why This Matters
Procurement of this specific building block is essential to construct CHK1 inhibitors with the metabolically robust N-trifluoromethylpyrazole motif, conferring a measurable in vivo efficacy advantage over the clinically benchmarked SCH900776.
- [1] Samadder, P. et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. View Source
- [2] Samadder, P. et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. View Source
